N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
- Incorporate the 3-chlorophenyl moiety into the structure.
Industrial Production:
While specific industrial methods are proprietary, large-scale production likely involves optimized synthetic routes, efficient reagents, and carefully controlled conditions.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One possible synthetic route includes the following:
-
Formation of the Oxazolo[5,4-b]pyridine Ring
- Start with 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.
- React them to obtain the oxazolo[5,4-b]pyridine ring system .
Chemical Reactions Analysis
Reactions:
Electrophilic Substitution: Due to the aromatic nature of the indole ring, electrophilic substitution readily occurs on the indole nucleus.
Other Transformations: Explore potential reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Electrophilic Substitution: Nitration, halogenation, or Friedel-Crafts reactions.
Reduction: Use reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products:
The specific products depend on reaction conditions and substituents. Investigate regioselectivity and stereochemistry.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Medicine: Explore its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemistry: Investigate its reactivity and applications in synthetic chemistry.
Biology: Study its effects on cellular processes.
Mechanism of Action
The precise mechanism remains an active area of research. Investigate its molecular targets and pathways to understand how it exerts its effects.
Comparison with Similar Compounds
Explore other oxazolo[5,4-b]pyridine derivatives and highlight what sets this compound apart. Some similar compounds include:
Oxazolo[5,4-b]pyridines: Compare substituents and biological activities.
Indole Derivatives: Consider related structures with indole scaffolds.
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-9-15-13(16(22)19-12-4-2-3-11(18)7-12)8-14(10-5-6-10)20-17(15)23-21-9/h2-4,7-8,10H,5-6H2,1H3,(H,19,22) |
InChI Key |
MXVSBAGWDZYJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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